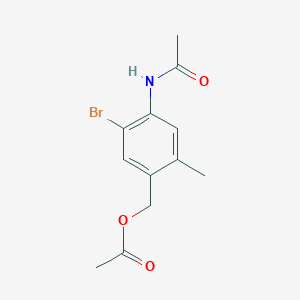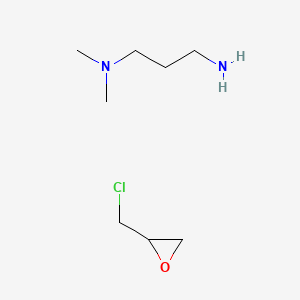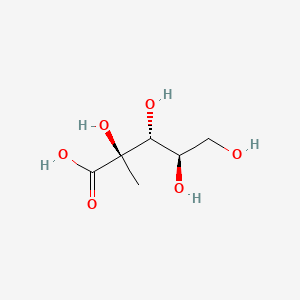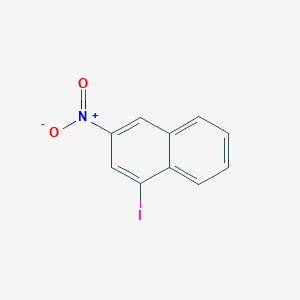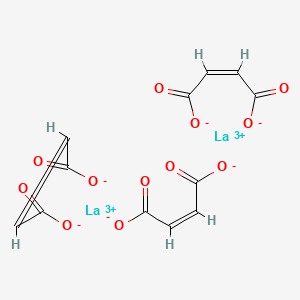
(Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) is a coordination compound that involves lanthanum ions coordinated with both (Z)- and (E)-isomers of but-2-enedioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) typically involves the reaction of lanthanum salts with but-2-enedioic acid isomers under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination complex. The reaction mixture is then heated to promote the coordination of lanthanum ions with the but-2-enedioate ligands.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to form lower oxidation state species.
Substitution: The but-2-enedioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lanthanum oxides, while substitution reactions may produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biological research, this compound is studied for its potential as a contrast agent in imaging techniques due to the paramagnetic properties of lanthanum.
Medicine
In medicine, there is ongoing research into the use of lanthanum-based compounds for the treatment of certain diseases, including their potential use as anticancer agents.
Industry
In industrial applications, (Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) is used in the production of advanced materials, such as lanthanum-based ceramics and glasses, which have unique optical and electronic properties.
Mécanisme D'action
The mechanism by which (Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) exerts its effects involves the coordination of lanthanum ions with the but-2-enedioate ligands. This coordination alters the electronic properties of the lanthanum ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other lanthanum coordination complexes with different ligands, such as lanthanum acetate and lanthanum chloride.
Uniqueness
What sets (Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) apart is its ability to coordinate with both (Z)- and (E)-isomers of but-2-enedioate, providing a unique structural framework that can be exploited in various applications. This dual coordination capability enhances its versatility compared to other lanthanum complexes.
Propriétés
Formule moléculaire |
C12H6La2O12 |
|---|---|
Poids moléculaire |
619.98 g/mol |
Nom IUPAC |
(Z)-but-2-enedioate;(E)-but-2-enedioate;lanthanum(3+) |
InChI |
InChI=1S/3C4H4O4.2La/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b2-1+;2*2-1-;; |
Clé InChI |
KDEPHUOMBPVSRY-VOOOKCPJSA-H |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[La+3].[La+3] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[La+3].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


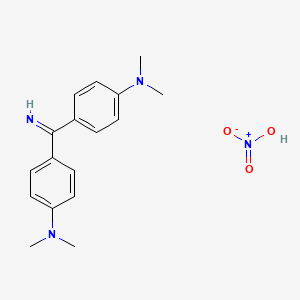
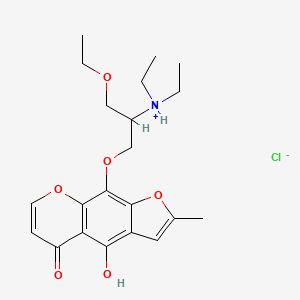
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
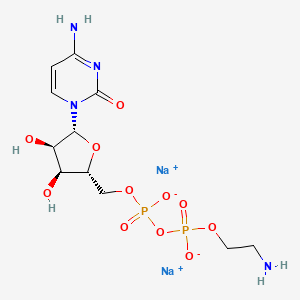


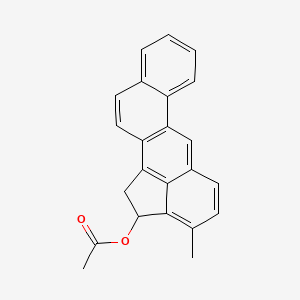
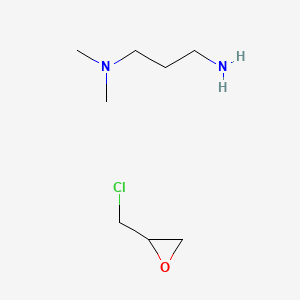
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
